molecular formula C6H7N3 B1300353 (1-Methyl-1H-imidazol-2-yl)acetonitrile CAS No. 3984-53-0

(1-Methyl-1H-imidazol-2-yl)acetonitrile

Cat. No.: B1300353
CAS No.: 3984-53-0
M. Wt: 121.14 g/mol
InChI Key: FCQJYRPVEODPHA-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-2-yl)acetonitrile is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile typically involves the reaction of 1H-imidazole-2-carbaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetonitrile under nitrogen atmosphere. The mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

**Common Reagents and Conditions:

Biological Activity

(1-Methyl-1H-imidazol-2-yl)acetonitrile, also known as 2-(1-methylimidazol-2-yl)acetonitrile, is an organic compound featuring an imidazole ring, which is a common pharmacophore in many biologically active molecules. This article explores its biological activities, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

The compound consists of a five-membered aromatic imidazole ring substituted with a methyl group and linked to an acetonitrile group. The structural formula can be represented as follows:

C6H7N3\text{C}_6\text{H}_7\text{N}_3

This structure contributes to its unique biochemical properties, allowing it to interact with various biological targets.

Antimicrobial and Anticancer Activities

Research indicates that imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Antibacterial : The compound has shown effectiveness against various bacterial strains, potentially through inhibition of bacterial enzyme activity.
  • Anticancer : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific metabolic pathways involved in tumor growth.

The biological activity of this compound can be attributed to its interactions at the molecular level:

  • Enzyme Interaction : It may act as a substrate or inhibitor for enzymes involved in critical metabolic pathways. For instance, it has been shown to modulate the activity of enzymes such as kinases and phosphatases, influencing cellular signaling pathways .
  • Cell Signaling Modulation : The compound can alter gene expression related to cellular metabolism and response to stressors, impacting overall cell function.

Study on Antiviral Activity

A study evaluated the antiviral properties of imidazole derivatives similar to this compound against HIV integrase. Compounds exhibiting over 50% inhibition of the integrase activity were identified, indicating potential therapeutic applications in antiviral drug development .

CompoundPercentage InhibitionCytotoxicity (CC50)
11h33–45%>200 µM
10e83%50.4 µM
Control90%-

Biochemical Analysis

Biochemical assays have demonstrated that this compound interacts with various proteins and enzymes, influencing metabolic pathways:

  • Stability Studies : The compound remains stable under specific conditions but may degrade into products with different biological activities over time. Long-term exposure studies are crucial for understanding its effects on cellular metabolism.

Dosage Effects in Animal Models

Dosage optimization is critical in determining the biological effects of this compound. Studies indicate that:

  • Low Doses : Minimal impact on cellular function.
  • High Doses : Significant alterations in metabolic pathways and potential toxic effects have been observed. For example, high concentrations can lead to adverse cellular responses, necessitating careful dosage calibration in experimental settings .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQJYRPVEODPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355846
Record name (1-Methyl-1H-imidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3984-53-0
Record name (1-Methyl-1H-imidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methyl-1H-imidazol-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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